LogP and Lipinski Compliance Differentiates CAS 851319-32-9 from Polar Analogs for Kinase Inhibitor Design
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide exhibits a calculated LogP of 4.11, which is significantly higher than that of its more polar, non-chlorinated analog N-(4-methyl-3-nitrophenyl)benzamide (CAS 401597-39-5) [1]. This difference in lipophilicity is critical for its role as an intermediate in the synthesis of Imatinib analogs, which require a specific balance of hydrophobic and polar interactions for optimal kinase domain binding [2]. Furthermore, the compound satisfies Lipinski's Rule of Five [3], confirming its favorable drug-like physicochemical profile compared to other potential intermediates that may violate these rules, making it a more reliable starting point for lead optimization.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.11 |
| Comparator Or Baseline | N-(4-methyl-3-nitrophenyl)benzamide (CAS 401597-39-5) has a lower LogP due to absence of chlorine. |
| Quantified Difference | Higher LogP for the target compound. |
| Conditions | Computed physicochemical properties. |
Why This Matters
This confirms the compound's suitability for hydrophobic binding pockets in kinase inhibitor scaffolds, a key driver for its selection in medicinal chemistry programs.
- [1] 4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide. Chembase. CAS 851319-32-9. View Source
- [2] Synthesis of tert-butyl 4-(4-((3-((4-(6-fluoropyridin-3-yl)pyrimidin-2-yl)amino)-4-methylphenyl)carbamoyl)benzyl)piperazine-1-carboxylate. Molaid. CAS 851319-32-9. View Source
- [3] 4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide. Chembase. CAS 851319-32-9. View Source
